molecular formula C11H11BO3 B046329 6-Methoxy-2-naphthaleneboronic acid CAS No. 156641-98-4

6-Methoxy-2-naphthaleneboronic acid

Cat. No. B046329
M. Wt: 202.02 g/mol
InChI Key: GZFAVYWCPSMLCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

A practical method for synthesizing a precursor of the anti-inflammatory agent naproxen, closely related to 6-Methoxy-2-naphthaleneboronic acid, involves Pd-catalyzed ethynylation of 2-bromo-6-methoxynaphthalene, regioselective addition of HX to the triple bond, followed by Pd-catalyzed carbonylation of the resulting vinyl halide and alkaline hydrolysis (Hiyama et al., 1990). Additionally, 6-Methoxy-2-naphthaldehyde, an intermediate in the synthesis of related compounds, is prepared through a Grignard reaction of 6-bromo-2-methoxynaphthalene, synthesized from 2-naphthol (Tong Guo-tong, 2007).

Molecular Structure Analysis

The molecular structure of a closely related compound, (+)-6-Methoxy-α-methyl-2-naphthaleneacetic acid (Naproxen), was determined by X-Ray diffraction technique, highlighting the precision that can be achieved in analyzing the molecular structures of such compounds (Yang-Bae Kim & Hyunsoo Song, 1984).

Chemical Reactions and Properties

6-Methoxy-2-naphthaleneboronic acid participates in various chemical reactions, forming intermediates and final products with significant biological and industrial applications. For instance, the synthesis and properties of poly(6-hydroxy-2-naphthoic acid) whiskers, prepared under different conditions, showcase the versatility of naphthalene derivatives in materials science (Gert Schwarz & H. Kricheldorf, 1991).

Physical Properties Analysis

Physical properties such as crystalline structure, melting point, and solubility are crucial for understanding the applications and handling of 6-Methoxy-2-naphthaleneboronic acid. Studies on related compounds provide insight into how such properties can be tailored through synthetic processes (B. Sarojini et al., 2005).

Scientific Research Applications

  • Analgesic Potential : Derivatives of 6-methoxy-2-naphthalene show promise as analgesics and nitric oxide donors, potentially enhancing analgesic activity and offering improved pain relief in arthritis (Abachi, Behnan, & Najim, 2010).

  • Synthesis of Naproxen Precursors : Efficient methods have been developed for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to naproxen, using Pd-catalyzed ethynylation and regioselective addition (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

  • Intermediate for Nabumetone : High-yield synthesis of 6-Methoxy-2-naphthaldehyde using the Grignard reaction has been reported, serving as an intermediate for Nabumetone (Guo-tong, 2007).

  • Novel Naproxen Derivatives : Research presents a regioselective, solvent-free method for synthesizing novel 1-aryl/heteroaryl substituted 2-(6-methoxy naphthalen-2-yl)propan-1-ones using Naproxen (Pal, Bindu, Reddy Venna, & Dubey, 2007).

  • Zeolite-Catalyzed Synthesis : Zeolites with low acidity can effectively synthesize 2-methoxy-6-acetylnaphthalene, a key intermediate for the anti-inflammatory agent Naproxen (Yamazaki, Makihara, & Komura, 2017).

  • Metabolism of Nabumetone : Nabumetone is metabolized into 6-methoxy-2-naphthylacetic acid, a potent anti-inflammatory compound, across various species (Haddock, Jeffery, Lloyd, & Thawley, 1984).

  • Natural Compound Inhibition of COX Enzymes : Naproxene, a compound found in Musa acuminata, effectively inhibits COX-1 and COX-2 enzymes, suggesting potential as a natural alternative to synthetic anti-inflammatory drugs (Abad et al., 2000).

  • Photodetachment and Photoreactions : Studies on substituted naphthalene anions, including 2-naphtholate and 6-hydroxy-2-naphthoic acid anions, have shown distinct photodetachment and photoreaction spectra (Bull et al., 2019).

  • Molecular Interactions with COX-2 Enzymes : The molecular interactions of Naproxen with COX-2 enzymes reveal its unique anti-inflammatory properties and potential for future drug development (Duggan et al., 2010).

Safety And Hazards

6-Methoxy-2-naphthaleneboronic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(6-methoxynaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c1-15-11-5-3-8-6-10(12(13)14)4-2-9(8)7-11/h2-7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFAVYWCPSMLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405140
Record name 6-Methoxy-2-naphthaleneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-naphthaleneboronic acid

CAS RN

156641-98-4
Record name 6-Methoxy-2-naphthaleneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2-naphthaleneboronic acid
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Synthesis routes and methods I

Procedure details

A solution of n-butyl lithium in hexane (1.5M; 8.9 ml, 13.4 mmol) was added dropwise to a solution of 2-bromo-6-methoxynaphthalene (3.0 g, 12.7 mmol) in tetrahydrofuran (45 ml) under argon atmosphere at −60° C. and the mixture was stirred at the same temperature for 70 min. To the mixture was added tri-n-butylborate (5.2 ml, 19.0 mmol) and the mixture was stirred at the same temperature for 1 hr. and then at 5° C. for 1.5 hrs. To the reaction mixture was added dropwise 20% hydrochloric acid (13 ml) at 5° C., and water was added thereto. The mixture was extracted with ethyl acetate. The organic layer was washed with water and brine in turn and dried. The solvent was distilled off under reduced pressure, and the residue was triturated with ethyl acetate and diethyl ether, filtered and dried to give (2-methoxy)-6-naphthalene boronic acid (1.50 g, 59%) as a colorless solid.
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3 g
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45 mL
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5.2 mL
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13 mL
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Synthesis routes and methods II

Procedure details

A solution of 6-methoxy-2-bromonaphthalene (25 g) in tetrahydrofuran (300 ml) was cooled at −78° C. under a nitrogen atmosphere. n-Butyllithium (2.66 M solution in hexane) (42 ml) was added dropwise thereto over 1.5 hours, and the solution was stirred for 30 minutes. Triisopropyl borate (26.5 ml) was added dropwise thereto for 30 minutes, then the solution was stirred for 40 minutes while warming from −78° C. to 0° C. 1N hydrochloric acid (200 ml) and ethyl acetate (200 ml) were sequentially added thereto, the solution was stirred, extracted with ethyl acetate, then washed with brine, dried over anhydrous magnesium sulfate, then the solvent was evaporated in vacuo, the resulting solid was washed with a hexane-diethyl ether system to provide the title compound (18 g).
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25 g
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300 mL
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42 mL
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200 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
AK Sharma, S Amin, S Kumar - Polycyclic Aromatic Compounds, 2002 - Taylor & Francis
… A mixture of 6-methoxy-2-naphthaleneboronic acid 16 (0.44 g, 2.2 mmol), 1-bromo-2-naphthaldehyde 17 (0.47 g, 2.0 mmol), cesium fluoride (0.67 g, 4.4 mmol) and Pd(PPh3)4 (0.09 g, …
Number of citations: 13 www.tandfonline.com
R Heim, S Lucas, CM Grombein, C Ries… - Journal of medicinal …, 2008 - ACS Publications
… (27) By applying this method, various substituted bromopyridines were coupled with 6-methoxy-2-naphthaleneboronic acid to afford compounds 7, 9−11, 14, 15, 17−19, 21, 23, 27, and …
Number of citations: 65 pubs.acs.org
HW Lam - 2016 - theses.lib.polyu.edu.hk
… The arylation of N-alkylhydroxylamines with arylboronic acids was first examined by treating O-benzoyl-N-isopropylhydroxylamine with 6-methoxy-2-naphthaleneboronic acid and [Cp* …
Number of citations: 2 theses.lib.polyu.edu.hk
ZJ Yin, ZQ Wu, F Lin, QY Qi, XN Xu, X Zhao - Chinese Chemical Letters, 2017 - Elsevier
… Compound 2 was then coupled with 6-methoxy-2-naphthaleneboronic acid to generate the … Synthesis of compound T2: To a mixture of 6-methoxy-2-naphthaleneboronic acid (147 mg, …
Number of citations: 28 www.sciencedirect.com
JW Cheon, CW Lee, MS Gong, N Geum - Dyes and pigments, 2004 - Elsevier
… 4,4′-Dibromobiphenyl, 1-naphthaleneboronic acid, 6-methoxy-2-naphthaleneboronic acid and 2-naphthaleneboronic acid were purchased from Aldrich Chem. Co.. 2,7-Dibromo-9,9-…
Number of citations: 18 www.sciencedirect.com
R Heim, S Lucas, CM Grombein… - …, 2010 - publikationen.sulb.uni-saarland.de
… 27 By applying this method, various substituted bromopyridines were coupled with 6-methoxy-2-naphthaleneboronic acid to afford compounds 7, 9–11, 14, 15, 17–19, 21, 23, 27, and 28…
Q Li, P Wan, S Wang, Y Zhuang, L Li, Y Zhou… - Applied Catalysis A …, 2013 - Elsevier
… Facile arylation of benzyl-protected isatin with 2-naphthaleneboronic acid or 6-methoxy-2-naphthaleneboronic acid also occurred with excellent yields and good ee's (Table 3, entries 7 …
Number of citations: 7 www.sciencedirect.com
E Sidler, J Malinčík, A Prescimone… - Journal of Materials …, 2021 - pubs.rsc.org
… It started with the commercially available 1,4-diiodo-2,5-dibromobenzene which underwent a twofold Suzuki coupling with 6-methoxy-2-naphthaleneboronic acid profiting from the …
Number of citations: 10 pubs.rsc.org
M Pfeffermann, R Dong, R Graf… - Journal of the …, 2015 - ACS Publications
… A Suzuki coupling reaction with 6-methoxy-2-naphthaleneboronic acid gave the target compound Np-Trx after workup in yields of 70% (Scheme 1, top). Synthesis of the acceptor …
Number of citations: 175 pubs.acs.org
JW Cheon, CW Lee, N Geum, MS Gong - BULLETIN-KOREAN CHEMICAL …, 2004 - Citeseer
… 4,4'-Dibromobiphenyl, 1-naphthaleneboronic acid, 6-methoxy-2-naphthaleneboronic acid and 2-naphthaleneboronic acid (Aldrich Chem. Co.) were used without further purification. …
Number of citations: 5 citeseerx.ist.psu.edu

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